Isoniazid vs. Ethionamide and Rifampicin: Superior Extracellular Potency Demonstrated by 5- to 12-Fold Lower MIC Values Against Drug-Susceptible M. tuberculosis
In direct head-to-head comparison against drug-susceptible clinical isolates of Mycobacterium tuberculosis, isoniazid (INH) demonstrates significantly superior extracellular potency compared to both its structural analog ethionamide (ETA) and the frontline agent rifampicin (RIF). Quantitative MIC data reveal that INH's MIC range of 0.02–0.04 µg/mL is approximately 5- to 12-fold lower than that of rifampicin (0.2–0.4 µg/mL) and 6- to 25-fold lower than that of ethionamide (0.25–0.5 µg/mL) when tested by the radiometric Bactec 460-TB method [1]. A separate study using 7H12 broth confirmed that INH MICs for wild-type drug-susceptible M. tuberculosis strains ranged from 0.025 to 0.05 µg/mL, whereas ethionamide MICs were consistently higher, ranging from 0.3 to 1.25 µg/mL [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against drug-susceptible M. tuberculosis clinical isolates |
|---|---|
| Target Compound Data | MIC = 0.02–0.04 µg/mL (Bactec method) and 0.025–0.05 µg/mL (7H12 broth) |
| Comparator Or Baseline | Ethionamide MIC = 0.25–0.5 µg/mL (Bactec) and 0.3–1.25 µg/mL (7H12 broth); Rifampicin MIC = 0.2–0.4 µg/mL (Bactec) |
| Quantified Difference | INH MIC is 6- to 25-fold lower than ETA; 5- to 12-fold lower than RIF |
| Conditions | Bactec 460-TB radiometric method and 7H12 broth microdilution; drug-susceptible clinical isolates and H37Rv reference strain |
Why This Matters
For procurement decisions involving susceptibility testing reference standards or in vitro assay development, isoniazid's 5- to 25-fold higher extracellular potency relative to ethionamide and rifampicin translates to lower required concentrations in experimental systems and a demonstrably more sensitive benchmark for detecting emerging resistance.
- [1] Rastogi N, Labrousse V, Goh KS. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages. Curr Microbiol. 1996;33(3):167-175. View Source
- [2] Heifets LB, Lindholm-Levy PJ, Flory M. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis. Am Rev Respir Dis. 1991;143(2):268-270. View Source
